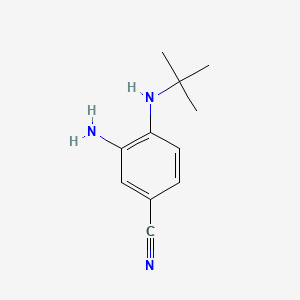

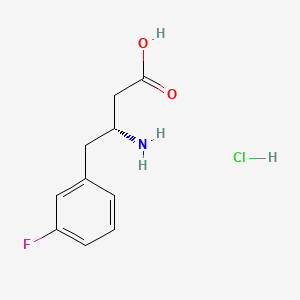

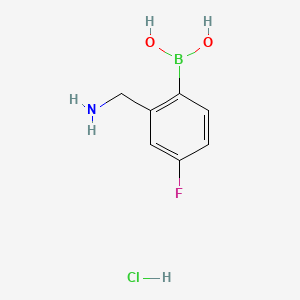

Ácido (2-(aminometil)-4-fluorofenil)borónico clorhidrato

Descripción general

Descripción

“(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride” is a boron-containing compound . Boronic acids, such as this compound, have been increasingly studied in medicinal chemistry due to their unique physicochemical and electronic characteristics . They are considered Lewis acids and have a pKa value of 4–10 .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics. They are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .Chemical Reactions Analysis

Boronic acids are used in receptors for carbohydrates and various other compounds containing vicinal diols . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH .Physical and Chemical Properties Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids .Aplicaciones Científicas De Investigación

Síntesis de compuestos

Este compuesto sirve como un reactivo versátil para la síntesis de compuestos . Se emplea principalmente como un reactivo fundamental para sintetizar una variedad de compuestos, incluidos compuestos heterocíclicos como benzimidazoles, péptidos y peptidomiméticos .

Catalizador para diversas reacciones

El átomo de boro rico en electrones dentro de este compuesto forma fácilmente complejos con ácidos de Lewis, como aminas o ácidos carboxílicos, facilitando así las reacciones catalíticas . Esta capacidad permite la síntesis eficiente de compuestos heterocíclicos, péptidos y peptidomiméticos .

Ligando para investigaciones de proteínas y enzimas

El átomo de boro exhibe una fuerte afinidad por las proteínas y enzimas, lo que le permite actuar como un ligando para estudios de proteínas y enzimas, elucidando sus estructuras y mecanismos .

Sensores de sacaridos

Los ácidos borónicos pueden unirse reversiblemente a dioles, una característica molecular que es ubicua en los sacaridos, lo que lleva a su uso en el diseño e implementación de sensores para numerosas especies de sacaridos . Esto tiene relevancia en una gama de estados de enfermedad .

Aplicaciones biomédicas

Se explora la relevancia de la detección de carbohidratos para aplicaciones biomédicas . La complejidad de los sacaridos presenta un desafío para el desarrollo de sensores selectivos .

Sensor fluorescente

Otra aplicación de este compuesto está en el desarrollo de sensores fluorescentes. Se ha utilizado como sensor para catecol y sus derivados amino: dopamina, DOPA y DOPAC

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known for their wide application in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of boronic esters, including (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride, is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability, ready preparation, and environmentally benign nature , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a valuable transformation in organic synthesis .

Action Environment

The action of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of boronic acids also plays a crucial role in their action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

The interest for boron-containing compounds, mainly boronic acids, has been growing . This is especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

[2-(aminomethyl)-4-fluorophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-6-1-2-7(8(11)12)5(3-6)4-10;/h1-3,11-12H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBXNXDYMQDTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661214 | |

| Record name | [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-02-4 | |

| Record name | Boronic acid, B-[2-(aminomethyl)-4-fluorophenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.